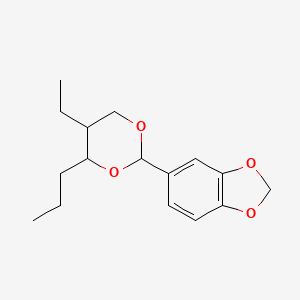
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is an organic compound characterized by a benzodioxole ring fused with a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Dioxane Ring: The dioxane ring is synthesized by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Coupling of the Rings: The final step involves coupling the benzodioxole and dioxane rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole,5-(1-propenyl)-: Known for its use in fragrance and flavor industries.
1,3-Benzodioxole,5-propyl-: Used in the synthesis of various organic compounds.
Uniqueness
1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is unique due to its combined benzodioxole and dioxane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications that require these combined features.
Propriétés
Numéro CAS |
5434-11-7 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C16H22O4/c1-3-5-13-11(4-2)9-17-16(20-13)12-6-7-14-15(8-12)19-10-18-14/h6-8,11,13,16H,3-5,9-10H2,1-2H3 |
Clé InChI |
UKWMCOIACMBUOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(COC(O1)C2=CC3=C(C=C2)OCO3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















